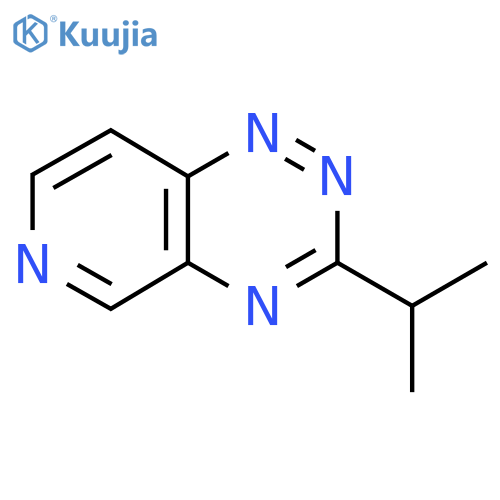Cas no 2137862-04-3 (3-(propan-2-yl)pyrido3,4-e1,2,4triazine)

2137862-04-3 structure
商品名:3-(propan-2-yl)pyrido3,4-e1,2,4triazine
CAS番号:2137862-04-3
MF:C9H10N4
メガワット:174.20250082016
MDL:MFCD31590137
CID:5609122
PubChem ID:165859289
3-(propan-2-yl)pyrido3,4-e1,2,4triazine 化学的及び物理的性質
名前と識別子
-
- 2137862-04-3
- 3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine
- EN300-841389
- 3-(propan-2-yl)pyrido3,4-e1,2,4triazine
-
- MDL: MFCD31590137
- インチ: 1S/C9H10N4/c1-6(2)9-11-8-5-10-4-3-7(8)12-13-9/h3-6H,1-2H3
- InChIKey: KONVLCLRUFLZOJ-UHFFFAOYSA-N
- ほほえんだ: N1C2C=NC=CC=2N=NC=1C(C)C
計算された属性
- せいみつぶんしりょう: 174.090546336g/mol
- どういたいしつりょう: 174.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 51.6Ų
3-(propan-2-yl)pyrido3,4-e1,2,4triazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-841389-10.0g |
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine |
2137862-04-3 | 95.0% | 10.0g |
$5837.0 | 2025-02-21 | |
| Enamine | EN300-841389-0.1g |
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine |
2137862-04-3 | 95.0% | 0.1g |
$1195.0 | 2025-02-21 | |
| Enamine | EN300-841389-2.5g |
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine |
2137862-04-3 | 95.0% | 2.5g |
$2660.0 | 2025-02-21 | |
| Enamine | EN300-841389-5.0g |
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine |
2137862-04-3 | 95.0% | 5.0g |
$3935.0 | 2025-02-21 | |
| Enamine | EN300-841389-0.05g |
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine |
2137862-04-3 | 95.0% | 0.05g |
$1140.0 | 2025-02-21 | |
| Enamine | EN300-841389-0.5g |
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine |
2137862-04-3 | 95.0% | 0.5g |
$1302.0 | 2025-02-21 | |
| Enamine | EN300-841389-1.0g |
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine |
2137862-04-3 | 95.0% | 1.0g |
$1357.0 | 2025-02-21 | |
| Enamine | EN300-841389-10g |
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine |
2137862-04-3 | 10g |
$5837.0 | 2023-09-02 | ||
| Enamine | EN300-841389-1g |
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine |
2137862-04-3 | 1g |
$1357.0 | 2023-09-02 | ||
| Enamine | EN300-841389-0.25g |
3-(propan-2-yl)pyrido[3,4-e][1,2,4]triazine |
2137862-04-3 | 95.0% | 0.25g |
$1249.0 | 2025-02-21 |
3-(propan-2-yl)pyrido3,4-e1,2,4triazine 関連文献
-
1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
2137862-04-3 (3-(propan-2-yl)pyrido3,4-e1,2,4triazine) 関連製品
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
